molecular formula C14H10F3N3 B13863007 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine

2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine

Cat. No.: B13863007
M. Wt: 277.24 g/mol
InChI Key: NACNACDOEUOTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications in pharmaceuticals and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-(trifluoromethyl)aniline with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-5-4-10(18)7-12(11)20-13/h1-7H,18H2,(H,19,20)

InChI Key

NACNACDOEUOTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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